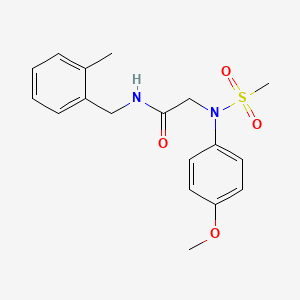
3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxybenzamide
概要
説明
3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxybenzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a dihydroacenaphthylene moiety, a carbamothioyl group, and an ethoxybenzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of 3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxybenzamide involves multiple steps, typically starting with the preparation of the core acenaphthylene structure. The synthetic route may include the following steps:
Formation of the acenaphthylene core: This can be achieved through cyclization reactions involving naphthalene derivatives.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the carbamothioyl group: This step involves the reaction of the acenaphthylene derivative with thiourea or related compounds.
Attachment of the ethoxybenzamide group: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
科学的研究の応用
3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxybenzamide has been explored for various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.
Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism of action of 3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in immune responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxybenzamide can be compared with other similar compounds, such as:
3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide: This compound shares a similar acenaphthylene core but differs in the presence of a benzothiophene group.
3-chloro-N-(1,2-dihydro-5-acenaphthylenyl)benzamide: This compound lacks the ethoxy group and has a simpler structure.
3-chloro-N-[(1,2-dihydroacenaphthylen-5-ylamino)-sulfanylidenemethyl]benzamide: This compound has a different substitution pattern on the acenaphthylene core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S/c1-2-27-19-11-9-15(12-17(19)23)21(26)25-22(28)24-18-10-8-14-7-6-13-4-3-5-16(18)20(13)14/h3-5,8-12H,2,6-7H2,1H3,(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEMVFVFNAYIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B3677218.png)
![N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B3677227.png)


![(5Z)-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3677239.png)
![N~2~-(4-chlorophenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3677245.png)
![3-bromo-N-[(3,4-dichlorophenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B3677257.png)
![3-nitro-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B3677259.png)

![N~2~-cyclohexyl-N~1~-(3,5-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3677264.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3677271.png)

![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3677295.png)

